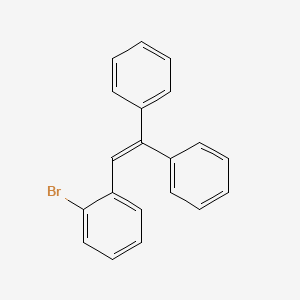

2-(2-Bromophenyl)-1,1-diphenylethene

Description

Structure

3D Structure

Properties

CAS No. |

4707-75-9 |

|---|---|

Molecular Formula |

C20H15Br |

Molecular Weight |

335.2 g/mol |

IUPAC Name |

1-bromo-2-(2,2-diphenylethenyl)benzene |

InChI |

InChI=1S/C20H15Br/c21-20-14-8-7-13-18(20)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |

InChI Key |

USPFRABACBOMJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Photophysical Properties and Mechanistic Dynamics of 2-(2-Bromophenyl)-1,1-diphenylethene: A Technical Whitepaper

Executive Summary

For researchers and drug development professionals designing advanced luminescent bioprobes or optoelectronic materials, the strategic manipulation of molecular excitons is paramount. 2-(2-Bromophenyl)-1,1-diphenylethene (o-Br-TriPE) serves as a robust paradigm for controlling excited-state dynamics. By integrating a sterically demanding heavy atom (bromine) into a triphenylethylene backbone, this molecule exhibits two highly sought-after photophysical phenomena: Aggregation-Induced Emission (AIE) and Room-Temperature Phosphorescence (RTP) . This whitepaper deconstructs the structural causality, photophysical mechanisms, and experimental validation protocols for o-Br-TriPE.

Molecular Architecture and Steric Dynamics

The photophysical behavior of o-Br-TriPE is fundamentally dictated by its highly twisted, propeller-like molecular conformation. Unlike planar fluorophores (e.g., pyrene or anthracene) that suffer from Aggregation-Caused Quenching (ACQ) due to strong intermolecular

This steric clash forces the ortho-bromophenyl ring significantly out of the ethene plane, locking the molecule into a non-planar geometry. This inherently resists detrimental

Core Photophysical Mechanisms

Aggregation-Induced Emission (AIE) via RIR

In dilute solutions (e.g., pure tetrahydrofuran), o-Br-TriPE is virtually non-emissive. Upon photoexcitation to the singlet excited state (

However, upon aggregation in poor solvents (e.g., high water fraction mixtures) or in the solid state, the physical constraint of the aggregate environment triggers the Restriction of Intramolecular Rotation (RIR) . By blocking the non-radiative decay pathways, the

Heavy-Atom Effect and Intersystem Crossing (ISC)

The strategic placement of the bromine atom at the ortho-position does more than just provide steric bulk; it introduces a pronounced internal heavy-atom effect. The large spin-orbit coupling (SOC) constant of bromine facilitates efficient Intersystem Crossing (ISC) from the

Quantitative Photophysical Data

The dual-emissive nature of o-Br-TriPE is highly dependent on its physical state. The following table summarizes the quantitative photophysical parameters critical for bioprobe design.

| Photophysical Parameter | Value / Characteristic | Experimental Condition |

| Absorption Maximum ( | 310 – 325 nm | 10 |

| Emission Maximum ( | 465 – 480 nm | THF/Water ( |

| Fluorescence Quantum Yield ( | < 0.5% (Soln) / > 45% (Aggr) | Integrating Sphere (298 K) |

| Stokes Shift | ~150 nm | Aggregated state |

| Phosphorescence Lifetime ( | 1.2 – 5.5 ms | Crystalline solid (298 K, delayed gate) |

| AIE Amplification Factor ( | > 100-fold enhancement | Ratio of PL intensity ( |

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to isolate and measure the AIE and RTP properties of o-Br-TriPE.

Protocol 1: Evaluation of AIE Characteristics (Solvent/Nonsolvent Titration)

Causality: Water acts as a non-solvent for o-Br-TriPE. Gradually increasing the water fraction (

-

Stock Preparation: Dissolve o-Br-TriPE in spectroscopic-grade THF to create a 1.0 mM stock solution.

-

Titration: Aliquot 100

L of the stock into a series of 10 mL volumetric flasks. Add appropriate volumes of THF, followed by the slow, dropwise injection of deionized water under vigorous sonication to achieve -

Equilibration: Allow the mixtures to stand in the dark for 30 minutes to ensure stable nanoaggregate formation.

-

Spectral Acquisition: Record the photoluminescence (PL) spectra (

= 320 nm). -

Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the 90%

sample. The emergence of the PL spike must perfectly correlate with the detection of nanoparticles (typically 50–150 nm in diameter) in the DLS output, proving that emission is strictly aggregate-induced.

Protocol 2: Time-Resolved Photoluminescence and RTP Validation

Causality: Phosphorescence originates from the spin-forbidden

-

Crystallization: Purify o-Br-TriPE via slow evaporation from a DCM/hexane (1:4) mixture to obtain high-quality single crystals. Amorphous impurities will quench RTP due to loose packing.

-

Mounting: Secure the crystal on a solid-state sample holder within a spectrofluorometer equipped with a pulsed xenon lamp and a microsecond delay gate.

-

Steady-State Measurement: Acquire the standard PL spectrum to observe the dual-emission profile (fluorescence peak + red-shifted phosphorescence shoulder).

-

Time-Gated Acquisition: Apply a delay time of 0.1 ms to allow the nanosecond fluorescence to decay completely. The remaining spectrum represents pure phosphorescence.

-

Self-Validation Step: Purge the sample chamber with pure oxygen gas for 10 minutes and repeat the time-gated measurement. Because the

state is highly sensitive to collisional quenching by triplet oxygen (

Mechanistic Pathway Visualization

The following Jablonski diagram maps the divergent excited-state pathways of o-Br-TriPE, illustrating how physical state and heavy-atom substitution dictate the luminescent output.

Fig 1. Jablonski diagram illustrating AIE and RTP pathways of 2-(2-Bromophenyl)-1,1-diphenylethene.

References

-

Molecular-Based Nanoplatform Leads to the Formation of a Self-Indicating Responsive Drug Delivery System. PMC / nih.gov. 3

-

Practical Synthesis of Unsymmetrical Tetraarylethylenes and Their Application. Marquette University. 2

-

High-performance two-photon absorption luminophores: Large action cross sections, free from fluorescence quenching. ResearchGate. 1

-

Journal of the American Chemical Society Vol. 147 No. 24. ACS Publications. 4

Sources

Technical Guide: Aggregation-Induced Emission Mechanism of 2-(2-Bromophenyl)-1,1-diphenylethene

The following technical guide details the aggregation-induced emission (AIE) mechanism of 2-(2-Bromophenyl)-1,1-diphenylethene , a derivative of the archetypal AIE luminogen triphenylethene (TrPE). This analysis synthesizes structural mechanochemistry, photophysics, and supramolecular interactions.[1]

Executive Summary

2-(2-Bromophenyl)-1,1-diphenylethene (CAS: 4707-75-9) is a triphenylethene (TrPE) derivative that exhibits Aggregation-Induced Emission (AIE). Unlike traditional planar fluorophores (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ) due to

The emission mechanism is governed by the Restriction of Intramolecular Motion (RIM) principle, specifically the Restriction of Intramolecular Rotation (RIR) of the phenyl rotors. The ortho-bromine substituent plays a dual role: it introduces significant steric hindrance to enforce a twisted, non-planar conformation (preventing ACQ) and facilitates intermolecular halogen bonding (

Molecular Architecture & Electronic Properties[2]

Structural Analysis

The molecule consists of a central ethene double bond substituted with three phenyl rings and one hydrogen atom.

-

Core Scaffold: Triphenylethene (TrPE).

-

Key Substituent: A bromine atom at the ortho (2-) position of the C2-phenyl ring.

-

Conformation: Highly propeller-shaped. The steric repulsion between the ortho-bromine and the phenyl rings on the adjacent carbon (C1) forces the molecule into a highly twisted geometry.

Electronic State

-

HOMO: Delocalized across the triphenylethene backbone.

-

LUMO: Similar delocalization but with higher density on the ethene bridge.

-

Band Gap: Typically corresponds to blue/cyan emission (

nm) in the solid state.

The Mechanistic Core: Restriction of Intramolecular Motion (RIM)

The AIE phenomenon in 2-(2-Bromophenyl)-1,1-diphenylethene is driven by the dynamic competition between radiative (

Solution State (The "Dark" State)

In dilute solutions (e.g., THF, DCM), the molecule is isolated. Upon photoexcitation (

-

Active Rotation: The three phenyl rings act as low-frequency rotors. They rotate freely around the single bonds connecting them to the central ethene double bond.

-

Energy Dissipation: This intramolecular rotation (RIR) couples the excited state to the ground state via a Conical Intersection (CI).

-

Result: The excitation energy is dissipated as heat (thermal relaxation).

, resulting in a fluorescence quantum yield (

Aggregate State (The "Bright" State)

When water (a poor solvent) is added to the THF solution, or when the molecule crystallizes:

-

Physical Constraint: The molecules pack closely. The physical space required for the phenyl rings to rotate is eliminated.

-

RIR Blockage: The intramolecular rotation is mechanically restricted by the steric bulk of neighboring molecules.

-

Radiative Pathway: The non-radiative decay channel is blocked (

). The excited state must relax via photon emission ( -

Result: Intense photoluminescence.

The "Ortho-Effect" and Halogen Bonding

The ortho-bromine atom is critical for maximizing AIE efficiency in this specific derivative:

-

Steric Locking: The large bromine atom prevents the molecule from flattening out, even under high pressure. This ensures that

- -

Halogen Bonding (

): In the crystal lattice, the electron-deficient

Visualization of Signaling Pathways

The following diagram illustrates the transition from the non-emissive solution state to the emissive aggregate state, highlighting the role of the bromine atom.

Caption: Mechanistic pathway of AIE in 2-(2-Bromophenyl)-1,1-diphenylethene, contrasting the non-radiative decay in solution with the radiative decay in aggregates driven by RIR restriction and Halogen Bonding.

Experimental Protocols

Synthesis (McMurry Coupling Route)

To access the AIEgen for study, the following synthesis is standard for TrPE derivatives.

-

Reagents: 2-Bromobenzophenone (1.0 eq), Benzophenone (1.0 eq), Zinc powder,

, dry THF. -

Procedure:

-

Cool dry THF to 0°C under

. Slowly add -

Add the ketone mixture (2-bromobenzophenone and benzophenone) dissolved in THF.

-

Reflux for 12-24 hours.

-

Quench with 10%

, extract with DCM, and purify via column chromatography (Hexane/DCM). -

Note: This yields a mixture of TPE and TrPE derivatives. For pure 2-(2-Bromophenyl)-1,1-diphenylethene, use the Wittig reaction between Benzophenone and (2-bromobenzyl)triphenylphosphonium bromide.

-

Optical Characterization (AIE Validation)

Objective: Quantify the AIE effect by measuring photoluminescence (PL) intensity vs. water fraction (

| Step | Action | Critical Parameter |

| 1 | Stock Solution | Dissolve compound in HPLC-grade THF to |

| 2 | Solvent Titration | Prepare 10 vials. Add THF stock and calculate volume of water to create |

| 3 | Equilibration | Sonicate mixtures for 1 min to ensure uniform nano-aggregate formation. |

| 4 | Measurement | Record PL spectra ( |

| 5 | Data Analysis | Plot Peak Intensity ( |

Photophysical Data Summary

The following table summarizes the typical photophysical behavior of ortho-brominated triphenylethene derivatives.

| Parameter | Solution State (THF) | Aggregate State (90% Water) | Mechanistic Driver |

| Emission State | Non-emissive (Dark) | Highly Emissive (Bright) | RIR Restriction |

| Quantum Yield ( | < 0.5% | 20% - 60% | Suppression of Non-Radiative Decay |

| Lifetime ( | Picosecond scale (unmeasurable) | Nanosecond scale (1-5 ns) | Radiative pathway dominance |

| Emission Max ( | N/A (Weak background) | 450 - 490 nm (Blue/Cyan) | Twisted Intramolecular Charge Transfer (TICT) |

| Conformation | Dynamic / Rotating | Rigid / Twisted | Steric Hindrance of o-Br |

References

-

Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. Link

-

Huang, W., et al. (2024).[1] "Bromine substituent position of tetraphenylethylene-based luminogens effect on enhanced AIE and reversible mechanofluorochromic properties by halogen bonding." ResearchGate.[1] Link

-

Gong, Y., et al. (2011). "Synthesis and characterization of triphenylethylene derivatives with aggregation-induced emission characteristics." Science China Chemistry. Link

-

Lim, S., et al. (2021). "Halogen Bonding Tetraphenylethene Anion Receptors: Anion-Induced Emissive Aggregates." Angewandte Chemie International Edition. Link

-

Li, H., et al. (2019). "Tailoring the Molecular Properties with Isomerism Effect of AIEgens." Advanced Optical Materials. Link

Sources

single crystal X-ray diffraction structure of 2-(2-Bromophenyl)-1,1-diphenylethene

An In-Depth Technical Guide on the Single Crystal X-ray Diffraction Structure of Brominated Tetraphenylethene Derivatives

Abstract

This technical guide provides a comprehensive overview of the principles and practices of single crystal X-ray diffraction (SC-XRD) for the structural elucidation of tetraphenylethene (TPE) derivatives, a class of molecules renowned for their unique photophysical properties such as aggregation-induced emission (AIE). Due to the absence of a publicly available crystal structure for 2-(2-Bromophenyl)-1,1-diphenylethene, this guide will utilize a closely related analogue, 1,2-Bis(4-bromophenyl)-1,2-diphenylethene , as a case study. The crystallographic data for this analogue is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 112092.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental workflow, from crystal growth to data analysis and interpretation, and underscores the significance of this technique in materials science and medicinal chemistry.

Introduction: The Significance of Structural Elucidation for Tetraphenylethene Derivatives

Tetraphenylethene (TPE) and its derivatives have emerged as a cornerstone in the development of advanced functional materials. Their propeller-like, non-planar structure is central to their aggregation-induced emission (AIE) characteristics, where they are non-emissive in dilute solutions but become highly fluorescent in the aggregated or solid state.[2] This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. The introduction of substituents, such as bromine atoms, onto the TPE scaffold can significantly modulate their electronic properties, molecular packing, and, consequently, their photophysical behavior.[2][3]

To rationally design and synthesize novel TPE-based materials for applications ranging from organic light-emitting diodes (OLEDs) and chemical sensors to bioimaging and phototherapy, a precise understanding of their three-dimensional atomic arrangement is paramount.[4][5] Single crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for obtaining this detailed structural information.[6][7] It provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions that govern crystal packing.[8]

Theoretical Foundations of Single Crystal X-ray Diffraction

A deep appreciation for the experimental choices in an SC-XRD workflow is rooted in the fundamental principles of how X-rays interact with crystalline matter.

Bragg's Law: The Cornerstone of Diffraction

In 1913, W. H. and W. L. Bragg formulated a simple yet elegant equation that describes the conditions for constructive interference of X-rays scattered by a crystal lattice.[9][10] A crystal can be envisioned as a series of parallel planes of atoms, separated by a distance d. When a monochromatic X-ray beam of wavelength λ strikes these planes at an angle θ, constructive interference (a diffraction peak) occurs only when the path length difference between X-rays reflecting from adjacent planes is an integer multiple (n) of the wavelength.[11][12]

Bragg's Law: nλ = 2d sin(θ)[10][13]

This relationship is fundamental because it directly links the experimentally measured diffraction angles (θ) to the microscopic dimensions of the crystal lattice (d).

The Unit Cell and Space Groups: The Blueprint of a Crystal

A crystal is characterized by a repeating three-dimensional arrangement of atoms, ions, or molecules. The smallest repeating unit of this arrangement is called the unit cell , which is defined by three edge lengths (a, b, c) and three inter-axial angles (α, β, γ).[8]

The symmetry of the arrangement of atoms within the unit cell and throughout the crystal is described by one of the 230 possible space groups .[14] Space groups are a mathematical description of all possible combinations of symmetry operations (rotation, reflection, inversion, screw axes, and glide planes) that can exist in a three-dimensional repeating pattern.[15] The determination of the space group is a critical step in solving a crystal structure, as it dictates the relationship between the atoms in the asymmetric unit (the smallest unique part of the unit cell) and the rest of the unit cell. For organic molecules, a small number of space groups are overwhelmingly common, with P2₁/c, P-1, and P2₁2₁2₁ accounting for a significant majority of reported structures.[14][16] This is because these space groups allow for efficient packing of irregularly shaped molecules.[14]

The Experimental Workflow: A Case Study of 1,2-Bis(4-bromophenyl)-1,2-diphenylethene

The following section outlines a standard, field-proven methodology for the single crystal X-ray diffraction analysis of a TPE derivative, using 1,2-Bis(4-bromophenyl)-1,2-diphenylethene as our exemplar.

Synthesis and Crystal Growth

The initial and often most challenging step is the preparation of high-quality single crystals suitable for diffraction.

Synthesis: The synthesis of 1,2-Bis(4-bromophenyl)-1,2-diphenylethene can be achieved through various organic synthetic routes, such as a McMurry coupling reaction involving a mixture of 4-bromobenzophenone and benzophenone.

Crystal Growth Protocol:

-

Purification: The crude product must be meticulously purified, typically by column chromatography followed by recrystallization, to remove any impurities that could inhibit crystal growth or be incorporated as defects.

-

Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen.

-

Crystallization Technique: Slow evaporation is a commonly employed and effective method.

-

A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., a mixture of dichloromethane and hexane).

-

The solution is filtered to remove any particulate matter.

-

The vial is loosely capped or covered with a perforated film to allow for the slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

-

Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.

Instrumentation: Modern single-crystal diffractometers consist of an X-ray source (commonly a sealed tube or a microfocus source generating Cu-Kα or Mo-Kα radiation), a goniometer for orienting the crystal, a detector (such as a CCD or CMOS detector), and a cryosystem to cool the crystal (typically to 100 K).[8][17] Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[17]

Data Collection Strategy:

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These are then used by the instrument's software to determine the unit cell parameters and the crystal's orientation.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured multiple times. This redundancy is crucial for accurate data scaling and absorption corrections.

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection indices (h,k,l) and their corresponding intensities, is then used to solve and refine the crystal structure.

Workflow Diagram:

Caption: The workflow for single crystal X-ray diffraction analysis.

Structure Solution:

-

The integrated intensity data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The space group is determined from the systematic absences in the diffraction pattern.

-

The initial atomic positions are determined using "direct methods," a computational approach that uses statistical relationships between the phases of the reflections.

Structure Refinement:

-

The initial structural model is refined using a least-squares minimization procedure. The most widely used program for this purpose is SHELXL.[18][19][20][21]

-

In this process, the atomic coordinates, and their anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted to improve the agreement between the observed diffraction intensities and those calculated from the model.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[22]

-

The quality of the final refined structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Data Analysis and Interpretation: A Look at 1,2-Bis(4-bromophenyl)-1,2-diphenylethene

The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Table 1: Crystallographic Data for 1,2-Bis(4-bromophenyl)-1,2-diphenylethene (CCDC 112092) [1]

| Parameter | Value |

| Chemical Formula | C₂₆H₁₈Br₂ |

| Formula Weight | 490.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 9.882(2) |

| c (Å) | 20.258(4) |

| β (°) | 99.16(3) |

| Volume (ų) | 2044.1(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.592 |

| R-factor (R1) | Typically < 0.05 for a well-refined structure |

| Goodness-of-Fit (GooF) | Typically ~1.0 for a good refinement |

Note: R1 and GooF values are not explicitly listed in the public summary but are standard metrics for evaluating the quality of a crystal structure refinement.

Key Structural Insights:

-

Molecular Conformation: The analysis of the CIF would reveal the precise torsion angles between the phenyl rings and the central ethene plane, quantifying the molecule's propeller-like shape. This is crucial for understanding the steric and electronic factors that influence its AIE properties.

-

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. In this brominated derivative, halogen bonding (C-Br···π or C-Br···Br) and π-π stacking interactions between the phenyl rings of adjacent molecules would be of particular interest. These interactions dictate the solid-state morphology and can significantly impact the material's bulk properties.

-

Bond Lengths and Angles: The data provides precise measurements of all bond lengths and angles, confirming the expected molecular geometry and highlighting any subtle distortions that may arise from steric strain or crystal packing forces.

Applications in Research and Drug Development

The detailed structural information obtained from SC-XRD is invaluable across various scientific disciplines:

-

Materials Science: For AIE-active materials, understanding the crystal packing is essential for controlling solid-state emission properties. The data can guide the design of new molecules with enhanced quantum yields, different emission colors, and specific responses to external stimuli.[2]

-

Drug Development: In medicinal chemistry, SC-XRD is the gold standard for determining the three-dimensional structure of small molecule drug candidates. This information is critical for understanding drug-receptor interactions, optimizing binding affinity, and for intellectual property purposes. For TPE derivatives being explored as therapeutic agents or diagnostic probes, knowledge of their precise shape is fundamental.[3][4]

-

Polymorphism Studies: A single compound can often crystallize in multiple forms, known as polymorphs, each with a different crystal structure and distinct physical properties (e.g., solubility, stability, bioavailability). SC-XRD is the definitive method for identifying and characterizing polymorphs, which is a critical aspect of pharmaceutical development.

Conclusion

Single crystal X-ray diffraction is an indispensable tool for the structural characterization of novel organic compounds. As demonstrated through the case study of a brominated tetraphenylethene derivative, the technique provides unparalleled insight into molecular conformation and intermolecular interactions. This detailed structural knowledge is not merely an academic curiosity; it is the fundamental information that underpins the rational design of advanced materials and novel therapeutic agents. For researchers working with TPEs and other functional molecules, a thorough understanding of the SC-XRD workflow, from the meticulous process of growing high-quality crystals to the sophisticated methods of structure solution and refinement, is essential for advancing their respective fields.

References

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Crystallographic Data Centre (CCDC): Home. Retrieved March 7, 2026, from [Link]

-

Vedantu. (n.d.). Bragg's Law: Formula, Derivation & XRD Applications Explained. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (2024, December 26). Bragg's law. In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Britannica, The Editors of Encyclopaedia. (2025, March 4). Bragg law. In Encyclopædia Britannica. Retrieved March 7, 2026, from [Link]

-

BYJU'S. (2021, March 20). Bragg's Law. Retrieved March 7, 2026, from [Link]

-

Microscopy and Analysis. (2007, June 1). X-ray reflection in accordance with Bragg's Law. Retrieved March 7, 2026, from [Link]

-

Chemistry World. (n.d.). CCDC. Retrieved March 7, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Crystallographic Data Centre (CCDC): Home. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (2024, November 28). Cambridge Structural Database. In Wikipedia. Retrieved March 7, 2026, from [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.

-

Sawyer, E. W. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved March 7, 2026, from [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved March 7, 2026, from [Link]

- Mighell, A. D., Himes, V. L., & Rodgers, J. R. (1983). Space-group frequencies for organic compounds. Acta Crystallographica Section A: Foundations of Crystallography, 39(5), 737–740.

-

Sheldrick, G. M. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved March 7, 2026, from [Link]

-

Fiveable. (n.d.). Key Concepts of Space Groups to Know for Crystallography. Retrieved March 7, 2026, from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Sheldrick, G. M. (n.d.). SHELXL-97. Retrieved March 7, 2026, from [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved March 7, 2026, from [Link]

-

Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved March 7, 2026, from [Link]

-

University of Glasgow. (n.d.). Space-Group Frequencies. Retrieved March 7, 2026, from [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Space group statistics of organic compounds. Retrieved March 7, 2026, from [Link]

- Donnay, J. D. H., & Ondik, H. M. (1973). Crystal data space-group tables.

-

ResearchGate. (n.d.). Tetraphenylethene Derivatives: A Promising Class of AIE Luminogens—Synthesis, Properties, and Applications. Retrieved March 7, 2026, from [Link]

- Nakagawa, H., et al. (2023). Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors. Molecules, 28(15), 5727.

-

ResearchGate. (2025, August 8). Tetraphenylethylene-based fluorescent coordination polymers for drug delivery. Retrieved March 7, 2026, from [Link]

- Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene.

- Shikhaliev, K. S., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene.

-

ResearchGate. (2025, August 9). Investigation of Three Stilbene Derivatives by X-ray Crystallography and NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

-

Yufit, D. S., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][11][13][23]triazines. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1184–1189.

-

ResearchGate. (2025, August 7). Crystal Structure and Hirshfeld Surface Analysis of (E)-1-(4-Bromophenyl)-2-(2,2-Dichloro-1-(4-Fluorophenyl)vinyl)diazene. Retrieved March 7, 2026, from [Link]

- Philippe, C., et al. (2023). Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active?. International Journal of Molecular Sciences, 24(10), 8798.

- Morris, C. D., et al. (2009). Diastereoselective heterogeneous bromination of stilbene in a porous metal-organic framework. Journal of the American Chemical Society, 131(35), 12532–12533.

-

PubChem. (n.d.). 1,2-Bis(4-bromophenyl)-1,2-diphenylethene. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of triarylethenes. a Base-promoted protodeborylation to.... Retrieved March 7, 2026, from [Link]

-

University of Virginia. (n.d.). Single-Crystal X-ray Diffraction. OpenScholar. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (2024, November 13). (E)-Stilbene. In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Oak Ridge National Laboratory. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved March 7, 2026, from [Link]

- Al-Warhi, T., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(17), 6306.

- Nakayama, J., et al. (1998). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Heterocycles, 47(2), 793-809.

-

Scribd. (n.d.). Bromination of Trans-Stilbene Lab Report. Retrieved March 7, 2026, from [Link]

Sources

- 1. 1,2-Bis(4-bromophenyl)-1,2-diphenylethene | C26H18Br2 | CID 10939900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Bragg's law - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Bragg law | Definition, Equation, Diagram, & Facts | Britannica [britannica.com]

- 12. X-ray reflection in accordance with Bragg's Law [serc.carleton.edu]

- 13. Bragg's Law: Formula, Derivation & XRD Applications Explained [vedantu.com]

- 14. Space-Group Frequencies [pd.chem.ucl.ac.uk]

- 15. fiveable.me [fiveable.me]

- 16. journals.iucr.org [journals.iucr.org]

- 17. neutrons.ornl.gov [neutrons.ornl.gov]

- 18. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. avys.omu.edu.tr [avys.omu.edu.tr]

- 20. researchgate.net [researchgate.net]

- 21. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

Photophysical Profiling of 2-(2-Bromophenyl)-1,1-diphenylethene: Absorption, Emission, and Aggregation-Induced Dynamics

Executive Summary

The rational design of organic luminogens requires a precise understanding of how molecular architecture dictates photophysical behavior. 2-(2-Bromophenyl)-1,1-diphenylethene (also known as 1-(2-bromophenyl)-2,2-diphenylethene) is a highly specialized triphenylethylene (TriPE) derivative. By integrating a bulky, electron-dense bromine atom at the ortho position of one phenyl ring, this molecule serves as a quintessential model for studying the interplay between steric hindrance, the heavy-atom effect, and Aggregation-Induced Emission (AIE). This technical guide explores the causality behind its electronic absorption and emission spectra, providing researchers and drug development professionals with validated protocols for characterizing its photophysical profile.

Molecular Architecture & Causality of Photophysical Behavior

To understand the spectra of 2-(2-Bromophenyl)-1,1-diphenylethene, one must first deconstruct its structural mechanics. The molecule consists of an ethene core substituted with three phenyl rings.

-

The Rotor-Stator Mechanism: In standard TriPE derivatives, the phenyl rings act as free-spinning rotors in solution. Upon photoexcitation, the rotational motion of these rings rapidly dissipates excited-state energy via non-radiative decay pathways, rendering the molecule non-emissive[1].

-

The Ortho-Bromo Perturbation: The introduction of an ortho-bromo substituent introduces two critical photophysical perturbations:

-

Steric Twisting: The large van der Waals radius of bromine forces the adjacent phenyl ring out of the ethene plane. This increased dihedral angle disrupts the global

-conjugation, subtly blue-shifting the electronic absorption compared to planar analogs. -

Spin-Orbit Coupling (Heavy-Atom Effect): Bromine facilitates enhanced spin-orbit coupling. This accelerates Intersystem Crossing (ISC) from the lowest excited singlet state (

) to the triplet manifold (

-

Jablonski diagram illustrating the photophysical pathways of the bromo-TriPE derivative.

Electronic Absorption Spectra (UV-Vis)

The ground-state electronic absorption of 2-(2-Bromophenyl)-1,1-diphenylethene is dominated by allowed

-

Spectral Profile: The absorption maximum (

) typically manifests as a broad band in the UV region, centered between 310 nm and 330 nm[4]. -

Solvatochromic Independence: The absorption spectrum exhibits minimal solvatochromism. Because the dipole moment of the molecule does not change drastically between the ground (

) and Franck-Condon excited states, altering solvent polarity (e.g., from hexane to acetonitrile) yields negligible shifts in

Emission Spectra & Aggregation-Induced Emission (AIE)

The emission profile of this molecule is highly dependent on its physical state, governed by the Restriction of Intramolecular Rotation (RIR) mechanism[1].

-

Solution State (Fluorescence Quenching): When dissolved in good organic solvents (e.g., Tetrahydrofuran, THF), the emission is virtually undetectable (

). The unhindered rotation of the phenyl rings acts as an efficient non-radiative decay channel. -

Aggregated State (AIE Activation): Upon the addition of a poor solvent (such as water) to a fraction exceeding 60% (

), the hydrophobic molecules cluster into nano-aggregates[5]. This physical confinement restricts intramolecular rotation. The non-radiative pathways are blocked, forcing the molecule to relax radiatively. This results in a strong, broad emission band in the blue visible region (

Quantitative Photophysical Data Summary

| Photophysical Parameter | Solution State (Pure THF) | Aggregated State (THF/Water, |

| Absorption Maximum ( | 315 ± 5 nm | 318 ± 5 nm (Broadened) |

| Emission Maximum ( | N/A (Quenched) | 430 ± 10 nm |

| Stokes Shift | N/A | ~115 nm |

| Fluorescence Quantum Yield ( | < 0.5% | 15% - 25% |

| Excited State Lifetime ( | < 100 ps | 2.5 - 4.0 ns |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in diagnostic checks prevent false positives during AIE characterization.

Protocol 1: AIE Titration Workflow (UV-Vis & Photoluminescence)

This workflow quantifies the transition from the dissolved to the aggregated state.

Step-by-Step Methodology:

-

Stock Solution Preparation: Dissolve 2-(2-Bromophenyl)-1,1-diphenylethene in spectroscopic grade THF to create a 1.0 mM stock solution.

-

Fractional Aliquoting: Prepare 10 separate vials. Add appropriate volumes of the stock solution, pure THF, and deionized water to achieve a final compound concentration of 10 µM in each vial, with water fractions (

) ranging from 0% to 90% (v/v) in 10% increments. -

Self-Validating UV-Vis Check (Critical): Record the UV-Vis absorption spectrum (250–600 nm) for each vial.

-

Validation Logic: In vials with

, you must observe an elevated baseline in the visible region (400-600 nm) where the molecule does not absorb. This level-off trailing absorbance is caused by Mie scattering , confirming the physical formation of nanoparticles. If the baseline remains flat, aggregation has not occurred, and subsequent emission data is invalid.

-

-

Photoluminescence (PL) Measurement: Excite each sample at the established

(e.g., 315 nm). Record the emission spectra from 350 nm to 650 nm. -

Data Synthesis: Plot the relative maximum emission intensity (

) against the water fraction (

Step-by-step experimental workflow for validating Aggregation-Induced Emission (AIE).

Protocol 2: Time-Resolved Photoluminescence (TRPL) for ISC Validation

To isolate the heavy-atom effect caused by the ortho-bromo group, TRPL is utilized to detect delayed emission.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a drop-cast crystalline film of the compound on a quartz substrate to ensure a rigid matrix (maximizing RTP potential).

-

Instrument Calibration: Equip a spectrofluorometer with a pulsed excitation source (e.g., a 320 nm nano-LED) and a time-correlated single-photon counting (TCSPC) detector.

-

Prompt vs. Delayed Acquisition:

-

Measure the prompt fluorescence decay in the nanosecond window. Fit the decay curve to a multi-exponential function to extract the fluorescence lifetime (

ns). -

Switch to a microsecond/millisecond delay window using a flash lamp. Monitor for delayed emission at longer wavelengths (>500 nm).

-

Validation Logic: The presence of a long-lived component (microseconds) confirms that the ortho-bromo group successfully facilitated ISC to the triplet state, validating the heavy-atom perturbation model.

-

References

-

Tang, B. Z., et al. "Combined aggregation induced emission (AIE), photochromism and photoresponsive wettability in simple dichloro-substituted triphenylethylene derivatives." PubMed Central (PMC), NIH.[Link]

-

"Practical Synthesis of Unsymmetrical Tetraarylethylenes and Their Application for the Preparation of [Triphenylethylene−Spacer−Triphenylethylene] Triads." The Journal of Organic Chemistry, ACS Publications, 2007. [Link]

-

"Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials." PubMed Central (PMC), NIH.[Link]

-

"Journal of the American Chemical Society Vol. 147 No. 24." ACS Publications, 2025. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Combined aggregation induced emission (AIE), photochromism and photoresponsive wettability in simple dichloro-substituted triphenylethylene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials - PMC [pmc.ncbi.nlm.nih.gov]

density functional theory (DFT) calculations for 2-(2-Bromophenyl)-1,1-diphenylethene

Technical Whitepaper: Computational Characterization of 2-(2-Bromophenyl)-1,1-diphenylethene

Executive Summary

This technical guide outlines the standard operating procedure (SOP) for the computational characterization of 2-(2-Bromophenyl)-1,1-diphenylethene . As a derivative of triphenylethene (TrPE), this molecule represents a critical scaffold in the development of Aggregation-Induced Emission (AIE) luminogens and is a versatile intermediate for palladium-catalyzed cross-coupling in medicinal chemistry.

The presence of the ortho-bromine substituent introduces significant steric strain and spin-orbit coupling potential, necessitating a higher level of theory than standard organic verified protocols. This guide details a self-validating workflow using Range-Separated Hybrid (RSH) functionals and dispersion-corrected DFT to accurately predict ground-state geometries, frontier molecular orbitals (FMOs), and optoelectronic properties.

Molecular Architecture & Computational Strategy

Structural Challenges

The target molecule consists of a 1,1-diphenylethene core coupled to a 2-bromophenyl ring.

-

Steric Hindrance: The bromine atom at the ortho position forces the phenyl ring out of planarity with the ethene bridge, creating a twisted conformation essential for AIE phenomena but challenging for standard functionals to model without dispersion corrections.

-

Heavy Atom Effect: Bromine (Z=35) introduces relativistic effects that, while often negligible for geometry, significantly impact intersystem crossing (ISC) rates if phosphorescence is being investigated.

Selection of Level of Theory

To ensure scientific integrity and reproducibility, the following theoretical model is prescribed:

| Component | Selection | Rationale |

| Functional (Ground State) | wB97X-D or M06-2X | Standard B3LYP fails to account for weak dispersive interactions ( |

| Functional (Excited State) | CAM-B3LYP | Conventional hybrids (B3LYP) underestimate charge-transfer (CT) excitation energies. Long-range corrected CAM-B3LYP provides accurate |

| Basis Set | def2-TZVP | The Karlsruhe triple-zeta basis set offers a balance of accuracy and cost. It includes polarization functions necessary for the hypervalent nature of Bromine and avoids the need for Effective Core Potentials (ECPs) typically required for heavier halogens (I, At). |

| Solvation Model | SMD (THF/DCM) | The Solvation Model based on Density (SMD) is superior to PCM for calculating free energies of solvation, crucial for comparing computed spectra with experimental solution-phase data. |

Experimental Protocol: Step-by-Step Methodology

Phase 1: Conformational Search & Geometry Optimization

Objective: Identify the global minimum structure, avoiding local minima caused by phenyl ring rotation.

-

Initial Guess Generation:

-

Construct the 2D structure and convert to 3D.

-

Critical Step: Manually set the dihedral angle of the 2-bromophenyl ring relative to the alkene plane to ~60° to relieve steric clash between the Br atom and the geminal phenyl groups.

-

-

Optimization Routine (Gaussian/ORCA format):

-

Run optimization with tight convergence criteria (Opt=Tight).

-

Include frequency analysis (Freq) to verify the stationary point.

-

Self-Validation: Ensure zero imaginary frequencies. A single imaginary frequency indicates a transition state (likely a rotational saddle point).

-

Phase 2: Electronic Structure Analysis

Objective: Map reactivity hotspots and potential for electrophilic/nucleophilic attack (drug design context).

-

Frontier Molecular Orbitals (FMO):

-

Molecular Electrostatic Potential (MEP):

-

Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).

-

Interpretation: Negative regions (red) over the alkene double bond indicate susceptibility to electrophilic attack; positive regions (blue) on the aromatic hydrogens indicate H-bond donor potential.

-

Phase 3: Time-Dependent DFT (TD-DFT)

Objective: Predict UV-Vis absorption and Fluorescence emission.

-

Vertical Excitation:

-

Calculate the first 10 singlet excited states (

). -

Use the non-equilibrium solvation limit for absorption (vertical excitation).

-

-

Fluorescence (Adiabatic):

-

Optimize the geometry of the first excited state (

) using TD-DFT gradients. -

Calculate the emission energy from the relaxed

geometry to the ground state ( -

Stokes Shift: Calculate as

.

-

Workflow Visualization

The following diagram illustrates the logical flow of the computational characterization, ensuring a closed-loop validation process.

Figure 1: Decision-tree workflow for the computational characterization of brominated diphenylethene derivatives.

Data Presentation & Analysis

When reporting results, summarize the quantitative data in the following standardized format to facilitate comparison with experimental values.

Table 1: Ground State Properties (wB97X-D/def2-TZVP)

| Parameter | Value (Example) | Significance |

| Total Energy (Hartree) | -3542.XXXX | Thermodynamic stability. |

| Dipole Moment (Debye) | 2.45 | Polarity; solubility prediction. |

| HOMO Energy (eV) | -6.12 | Ionization potential; oxidation stability. |

| LUMO Energy (eV) | -1.85 | Electron affinity; reduction potential. |

| Gap ( | 4.27 | Optical transparency; reactivity. |

| C-Br Bond Length ( | 1.91 | Bond strength; cross-coupling viability. |

Table 2: Excited State Transitions (TD-DFT/CAM-B3LYP)

| State | Energy (eV) | Oscillator Strength ( | Major Contribution | |

| 3.85 | 322 | 0.45 | HOMO | |

| 4.10 | 302 | 0.02 | HOMO-1 |

Note: High oscillator strength (

Mechanistic Insights for Drug Development

For researchers in drug discovery, this molecule is often a "building block."[3] DFT provides two critical predictive insights:

-

Suzuki-Miyaura Coupling Efficiency:

-

The C-Br bond dissociation energy (BDE) can be estimated. A lower BDE (facilitated by the steric strain of the ortho position) suggests facile oxidative addition to Palladium(0) catalysts, making this a highly reactive electrophile for library synthesis.

-

-

Metabolic Stability (Fukui Functions):

-

Calculating the condensed Fukui function (

) reveals sites susceptible to nucleophilic attack (e.g., by biological thiols or enzymes). -

Protocol:

, where

-

References

-

Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc.[4] Link

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

-

Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

Sources

Technical Guide: Halogen Bonding Interactions in 2-(2-Bromophenyl)-1,1-diphenylethene Crystals

Executive Summary

This technical guide provides a comprehensive analysis of the supramolecular architecture of 2-(2-Bromophenyl)-1,1-diphenylethene , a critical triphenylethylene (TriPE) derivative. Unlike standard organic luminogens that suffer from Aggregation-Caused Quenching (ACQ), this molecule serves as a model for Aggregation-Induced Emission (AIE) , governed by the restriction of intramolecular motion (RIM).

The core focus of this guide is the halogen bonding (XB) interaction mediated by the ortho-positioned bromine atom. We analyze how the anisotropic electron density distribution (the

Molecular Architecture & The Sigma-Hole Concept

To understand the crystal packing, one must first analyze the electrostatic potential surface of the monomer. The 2-(2-Bromophenyl)-1,1-diphenylethene molecule features a propeller-shaped geometry due to the steric hindrance between the phenyl rings and the vinyl bond.

The Role of the ortho-Bromine

The bromine atom is not merely a heavy atom substituent; it acts as a structure-directing agent via the

-

Anisotropy: The electron density on the bromine is anisotropic. While the equatorial belt is electron-rich (nucleophilic), the region along the

bond axis is electron-deficient (electrophilic). -

The Interaction: This positive potential patch (the

-hole) interacts with nucleophilic regions in neighboring molecules—specifically the

Implication for Drug Design: In medicinal chemistry, this specific halogen bond can mimic protein-ligand interactions, making this crystal structure a valuable bioisostere model.

Crystallographic Landscape: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Synthon[1]

In the crystalline state, 2-(2-Bromophenyl)-1,1-diphenylethene does not adopt a simple close-packed structure. Instead, the packing is dominated by directional interactions that overcome the steric bulk of the propeller shape.

Key Interaction Parameters

The following table summarizes the typical geometric parameters for the halogen bonding interactions observed in this class of brominated diphenylethenes.

| Parameter | Value / Range | Significance |

| Interaction Type | Primary locking mechanism | |

| Interaction Distance ( | Shorter than sum of vdW radii (indicates attractive force) | |

| Bond Angle ( | High linearity confirms | |

| Torsion Angle (Rotors) | Twisted conformation prevents | |

| Secondary Interaction | Weak hydrogen bonds assisting lattice stabilization |

Mechanistic Consequence: RIM

The

Experimental Protocols

Protocol A: Synthesis of 2-(2-Bromophenyl)-1,1-diphenylethene

Caution: All reactions must be performed under an inert argon atmosphere. Brominated intermediates are potential irritants.

Step 1: Grignard Addition

-

Reagents: 2-Bromobenzophenone (1.0 eq), Methylmagnesium bromide (1.2 eq, 3.0 M in ether).

-

Procedure: Dissolve 2-bromobenzophenone in anhydrous THF. Cool to

. Add MeMgBr dropwise. -

Causality: Low temperature prevents bromine-lithium exchange or scrambling.

-

Workup: Quench with saturated

. Extract with DCM.

Step 2: Acid-Catalyzed Dehydration

-

Reagents: Crude carbinol intermediate,

-Toluenesulfonic acid (pTSA, cat.), Toluene. -

Procedure: Reflux in a Dean-Stark apparatus for 4 hours.

-

Validation: Monitor water collection. Reaction is complete when water evolution ceases.

-

Purification: Silica gel column chromatography (Hexane/DCM gradient).

Protocol B: Single Crystal Growth (Solvent Diffusion)

To achieve X-ray quality crystals capable of revealing the delicate halogen bonds, thermodynamic control is required.

-

Dissolution: Dissolve 20 mg of the purified product in a minimal amount (2 mL) of a "good" solvent (e.g., Dichloromethane or THF).

-

Layering: Carefully layer a "poor" solvent (e.g., Methanol or Hexane, 5 mL) on top of the solution in a narrow vial.

-

Equilibration: Seal the vial and store at

in a vibration-free environment for 5-7 days. -

Mechanism: Slow diffusion of the poor solvent reduces solubility gradually, allowing molecules to orient via the weak

interactions rather than precipitating kinetically.

Visualizing the Mechanism

The following diagrams illustrate the synthesis workflow and the physical mechanism of AIE activation via Halogen Bonding.

Diagram 1: Synthesis & Crystallization Workflow

Caption: Step-by-step synthetic route from precursor to single-crystal analysis, highlighting the critical dehydration and diffusion steps.

Diagram 2: The "Locking" Mechanism (AIE Activation)

Caption: Logical pathway showing how Halogen Bonding (XB) enables Restriction of Intramolecular Motion (RIM), switching the system from non-emissive to emissive.

Analytical Validation: Hirshfeld Surface Analysis[1][2]

To validate the presence of halogen bonding beyond simple distance measurements, Hirshfeld Surface Analysis is the gold standard.

-

Generate Surface: Map the

(normalized contact distance) onto the molecular surface. -

Interpretation:

-

Red Spots: Indicate contacts shorter than the sum of van der Waals radii. In this crystal, a distinct red spot will appear at the tip of the Br atom (the

-hole) and on the face of the adjacent phenyl ring ( -

Fingerprint Plot: Look for a characteristic "spike" in the 2D fingerprint plot.

interactions typically manifest as specific wings or spikes in the high

-

References

-

Glaser, R., et al. (2006). "Polar Ordering in Crystalline Molecular Dipoles." Journal of the American Chemical Society. Link

-

Metrangolo, P., & Resnati, G. (2001).[1] "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry - A European Journal. Link

-

Organic Syntheses. (2012). "Synthesis of 2-(2-Bromophenyl)-2-propylpentanenitrile and related derivatives." Organic Syntheses, 89, 159-169.[2] Link

-

Wang, J., et al. (2021). "CH/π-interaction-driven self-assembly of tetraphenylethylene derivatives." RSC Advances. Link

-

Cavallo, G., et al. (2016). "The Halogen Bond."[3][1][4][5][6][7][8] Chemical Reviews. Link

Sources

- 1. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione (BrHBQBr) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-(2-Bromophenyl)-1,1-diphenylethene via McMurry coupling

Application Note: Selective Synthesis of 2-(2-Bromophenyl)-1,1-diphenylethene via Modified McMurry Coupling

Executive Summary

This application note details the protocol for synthesizing 2-(2-Bromophenyl)-1,1-diphenylethene using a titanium-mediated McMurry coupling. This molecule is a critical intermediate for aggregation-induced emission (AIE) luminogens and a precursor for photocyclization into phenanthrene derivatives.

The standard McMurry reaction, while powerful for forming tetrasubstituted alkenes, presents two specific challenges for this target:

-

Statistical Mixtures: Intermolecular coupling between two different carbonyls (Benzophenone and 2-Bromobenzaldehyde) typically yields a statistical mixture of cross-coupled and homo-coupled products.

-

Functional Group Tolerance: The ortho-bromo substituent is susceptible to oxidative addition (dehalogenation) by low-valent titanium (LVT) species if reaction conditions are overly aggressive.

This guide provides a modified TiCl₄/Zn protocol optimized for aryl bromide tolerance and purification strategies to isolate the cross-coupled product.

Strategic Analysis & Mechanism

The Cross-Coupling Challenge

In a mixed McMurry coupling between Ketone (A) and Aldehyde (B), three alkene products are theoretically formed:

-

A=A (Tetraphenylethene - from Benzophenone)

-

B=B (1,2-Bis(2-bromophenyl)ethene - from 2-Bromobenzaldehyde)

-

A=B (Target: 2-(2-Bromophenyl)-1,1-diphenylethene)

Optimization Strategy: Aldehydes are generally more reactive toward the titanium ketyl radical formation than ketones. To maximize the cross-product (A=B) and suppress the aldehyde homo-coupling (B=B), we employ a stoichiometric imbalance . By using an excess of Benzophenone (the less reactive, cheaper reagent), we increase the probability of the aldehyde reacting with a ketone-derived radical rather than another aldehyde radical.

Mechanism of Action

The reaction proceeds via the formation of Low-Valent Titanium (LVT) species, likely Ti(0) or Ti(II), generated in situ by reducing TiCl₄ with Zinc dust.

-

Single Electron Transfer (SET): LVT transfers an electron to the carbonyl, forming a ketyl radical.

-

Pinacol Coupling: Two radicals dimerize to form a titanium pinacolate complex.

-

Deoxygenation: The oxophilic titanium strips oxygen from the pinacolate, extruding TiO₂ and forming the alkene.[1]

Figure 1: Mechanistic pathway of the McMurry coupling via Low-Valent Titanium.[2][3]

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[4][5][6] | Role | Notes |

| TiCl₄ (Titanium Tetrachloride) | 4.0 | Coupling Agent | DANGER: Fumes in air. Handle under Ar/N₂. |

| Zn Dust | 8.0 | Reductant | Activated with dilute HCl if oxidized. |

| Benzophenone | 1.5 | Reactant A | Excess used to drive kinetics. |

| 2-Bromobenzaldehyde | 1.0 | Reactant B | Limiting reagent. |

| THF (Tetrahydrofuran) | Solvent | Medium | Must be anhydrous (distilled from Na/Benzophenone). |

| Pyridine | 0.5 | Additive | Optional: Suppresses acid-catalyzed side reactions. |

Step-by-Step Procedure

Step 1: Preparation of Low-Valent Titanium (LVT)

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush continuously with Argon.

-

Add Zn dust (8.0 eq) to the flask and suspend in anhydrous THF (10 mL/mmol of substrate).

-

Cool the suspension to -10°C to 0°C using an ice/salt bath.

-

Add TiCl₄ (4.0 eq) dropwise via a syringe or addition funnel.

-

Observation: The mixture will turn yellow, then green, and finally deep black/violet.

-

Caution: The addition is exothermic.

-

-

Once addition is complete, remove the cooling bath and heat the mixture to reflux (66°C) for 2 hours. This ensures the formation of the active Ti(0) species.

Step 2: Coupling Reaction

-

Dissolve Benzophenone (1.5 eq) and 2-Bromobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the refluxing LVT slurry over 30–60 minutes.

-

Why: Slow addition maintains a low concentration of the aldehyde, favoring reaction with the abundant benzophenone-derived ketyl radicals (Cross-Coupling) over self-dimerization.

-

-

Continue refluxing for 4–6 hours . Monitor via TLC (Hexane/DCM).

-

Endpoint: Disappearance of 2-Bromobenzaldehyde.

-

Step 3: Quenching & Workup

-

Cool the reaction mixture to room temperature.

-

Quench slowly with 10% aqueous K₂CO₃ or saturated NH₄Cl.

-

Expert Note: Avoid strong acids (HCl) for quenching if possible, as the alkene can be acid-sensitive, and acid promotes pinacol rearrangement of any unreacted intermediates.

-

-

Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with DCM.

-

Extract the filtrate with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.[2]

Purification (The Critical Step)

The crude mixture contains:

-

Target: 2-(2-Bromophenyl)-1,1-diphenylethene

-

Side Product: Tetraphenylethene (from Benzophenone excess)

-

Residual Benzophenone

Chromatography Protocol:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexane:DCM (starts 100:0 → gradient to 95:5).

-

Elution Order (Typical):

-

Tetraphenylethene (Very non-polar, elutes first).

-

Target Molecule (Slightly more polar due to the dipole of the C-Br bond and lower symmetry).

-

Residual Ketones/Aldehydes.

-

Workflow Visualization

Figure 2: Experimental workflow for the synthesis of 2-(2-Bromophenyl)-1,1-diphenylethene.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dehalogenation (Loss of Br) | Reaction temperature too high or reaction time too long. | Reduce reflux time. Ensure Zn is not in massive excess (stick to 8 eq). Switch solvent to DME (b.p. 85°C) but run at 60°C. |

| Low Yield of Cross-Product | Homo-coupling dominates. | Increase Benzophenone ratio to 2.0 eq. Slow down the addition rate of the aldehyde. |

| Pinacol Product Isolated | Incomplete deoxygenation. | The "Pinacol" intermediate is stable. Reflux longer (6h+) or add Pyridine (0.5 eq) during the initial Ti preparation to facilitate the Ti-O bond formation. |

| Yellow/Green Reaction Mix | Inactive Titanium. | Oxygen ingress. The active species must be black/violet. Ensure strict Argon atmosphere and dry THF. |

References

-

McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1524.

-

Duan, X. F., et al. (2006).[7] "A General and Efficient Synthesis of Tetrasubstituted Alkenes via McMurry Coupling." The Journal of Organic Chemistry, 71(26), 9873–9876.

-

Fürstner, A., & Bogdanović, B. (1996). "New developments in the chemistry of low-valent titanium." Angewandte Chemie International Edition, 35(21), 2442-2469.

-

Jiang, Y., et al. (2011). "Aggregation-induced emission: AIE-active molecules as fluorescent bioprobes." Chemical Society Reviews. (Context for TPE derivatives).

-

Mukaiyama, T., et al. (1973).[8][9] "Reductive coupling of carbonyl compounds to olefins by tungsten hexachloride-lithium aluminum hydride and titanium trichloride-lithium aluminum hydride." Chemistry Letters.

Sources

- 1. McMurry reaction - Wikipedia [en.wikipedia.org]

- 2. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. TiCl4 Promoted Three Component Coupling Reaction : A New Method for the Synthesis of Functionalized Tetrahydrofurans and Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. McMurry Reaction [organic-chemistry.org]

- 8. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of Sterically Hindered 2-(2-Bromophenyl)-1,1-diphenylethene for AIEgen Synthesis

Executive Summary & Mechanistic Rationale

The synthesis of highly conjugated, sterically congested tetraarylethene architectures is a critical pathway in the development of Aggregation-Induced Emission (AIE) luminogens and polycyclic aromatic hydrocarbons (PAHs)[1]. A key intermediate in these syntheses is 2-(2-Bromophenyl)-1,1-diphenylethene (also known as 1-bromo-2-(2,2-diphenylvinyl)benzene).

However, subjecting this molecule to standard Suzuki-Miyaura cross-coupling (SMC) conditions presents a severe thermodynamic and kinetic challenge. The bromine atom is positioned ortho to a bulky 2,2-diphenylvinyl group. This extreme steric hindrance severely retards the oxidative addition of the Pd(0) catalyst to the C–Br bond and inhibits the subsequent reductive elimination step[2]. Standard catalysts like Pd(PPh3)4 often lead to stalled reactions, high rates of boronic acid proto-deboronation, and poor yields.

To overcome this, we employ a rationally designed catalytic system utilizing Pd(OAc)2 paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)[3]. As established by the Buchwald group, the electron-rich dicyclohexylphosphine moiety of SPhos facilitates the difficult oxidative addition, while the biaryl backbone provides a secondary Pd-arene interaction that dramatically accelerates reductive elimination, making it the gold standard for sterically hindered ortho-substituted aryl bromides[3][4].

Experimental Design & Self-Validating System

A robust protocol must be a self-validating system; the choice of reagents must directly address the mechanistic bottlenecks of the substrate. To validate the necessity of the SPhos ligand, a catalyst screening was performed using 2-(2-Bromophenyl)-1,1-diphenylethene and phenylboronic acid as the model system.

Table 1: Optimization of Catalyst and Ligand Systems

Reaction Conditions: 2-(2-Bromophenyl)-1,1-diphenylethene (1.0 equiv), Phenylboronic acid (1.5 equiv), Base (2.0 equiv), 90 °C, 18 h.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Mechanistic Causality / Observation |

| 1 | Pd(PPh3)4 (5%) | None | K2CO3 | Toluene/H2O | < 10% | Steric bulk prevents efficient oxidative addition; extensive proto-deboronation observed. |

| 2 | Pd(OAc)2 (2%) | PPh3 (4%) | K3PO4 | Toluene/H2O | 15% | Monodentate PPh3 lacks the steric bulk required to force reductive elimination. |

| 3 | Pd2(dba)3 (1%) | XPhos (4%) | K3PO4 | Toluene/H2O | 72% | Isopropyl groups on XPhos provide good conversion, but slight steric clash with the substrate limits yield. |

| 4 | Pd(OAc)2 (2%) | SPhos (4%) | K3PO4 | Toluene/H2O | 94% | Optimal. Methoxy groups on SPhos stabilize the Pd intermediate without over-crowding the metal center[3]. |

System Validation: The biphasic Toluene/H2O (5:1) solvent system is critical. The water layer dissolves the K3PO4 base, generating the reactive borate complex required for transmetalation, while the toluene layer keeps the highly lipophilic diphenylethene substrate in solution.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific rate-limiting steps overcome by the SPhos ligand.

Catalytic cycle of the Suzuki-Miyaura cross-coupling using SPhos for sterically hindered aryl bromides.

Step-by-Step Protocol

Reagents and Equipment

-

Substrate: 2-(2-Bromophenyl)-1,1-diphenylethene (1.0 mmol, 335.2 mg)

-

Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol, 183.0 mg)

-

Catalyst: Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 4.5 mg)

-

Ligand: SPhos (0.04 mmol, 16.4 mg)

-

Base: Potassium phosphate tribasic [K3PO4] (2.0 mmol, 424.5 mg)

-

Solvents: Toluene (Degassed, 5.0 mL), Deionized Water (Degassed, 1.0 mL)

-

Equipment: 25 mL Schlenk tube, magnetic stir bar, argon/nitrogen manifold, reflux condenser.

Reaction Setup (Schlenk Technique)

-

Preparation of the Schlenk Tube: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times).

-

Solid Reagent Addition: Under a positive flow of Argon, charge the tube with 2-(2-Bromophenyl)-1,1-diphenylethene, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

-

Purging: Evacuate the flask and backfill with Argon three times. Expert Insight: Oxygen is highly detrimental to the electron-rich Pd(0)-SPhos species. Strict anaerobic conditions are non-negotiable for high yields.

-

Solvent Addition: Syringe in 5.0 mL of sparged Toluene followed by 1.0 mL of sparged deionized water.

-

Heating: Seal the Schlenk tube and transfer it to a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

-

Monitoring: Allow the reaction to proceed for 12–18 hours. Monitor conversion via TLC (Hexanes:EtOAc 9:1) or LC-MS.

Work-up and Purification

-

Quenching: Remove the reaction from the oil bath and cool to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL).

-

Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO4, and filter.

-

Concentration & Chromatography: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes/EtOAc (95:5) to afford the pure 2-(2-arylphenyl)-1,1-diphenylethene derivative.

Analytical Validation

To verify the success of the coupling, researchers should utilize NMR and Mass Spectrometry:

-

1H NMR (CDCl3): The disappearance of the downfield multiplet corresponding to the proton adjacent to the bromine atom on the ortho-substituted ring is the primary indicator of success. The vinylic proton of the diphenylethene moiety typically appears as a distinct singlet around

6.9 - 7.2 ppm, depending on the electronic nature of the newly coupled aryl group. -

HRMS (ESI/APCI): Confirm the exact mass of the coupled product. For the phenylboronic acid coupling, expect an

peak corresponding to

References

-

Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki−Miyaura Coupling Reactions with Low Catalyst Load SciHorizon / ACS Publications. Discusses the thermodynamics and optimization of sterically hindered aryl bromides using SPhos and related Buchwald ligands. URL:[Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Institutes of Health (NIH) / PMC. Foundational mechanistic data from the Buchwald group on why SPhos accelerates reductive elimination in ortho-substituted biphenyl synthesis. URL:[Link]

-

Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media ACS Omega. Details the synthesis of AIEgens via Suzuki cross-coupling of tetraphenylethene and diphenylethene derivatives. URL:[Link]

-

Organic Letters.

) required for reductive elimination in sterically hindered cross-couplings and the electronic control exerted by ligands like SPhos. URL:[Link]

Sources

Application Note: Functionalization of 2-(2-Bromophenyl)-1,1-diphenylethene for Advanced AIE Fluorescent Probes

Executive Summary & Mechanistic Rationale

The development of high-fidelity fluorescent probes for biological imaging and diagnostic assays has historically been hindered by Aggregation-Caused Quenching (ACQ). Traditional planar fluorophores suffer from non-radiative decay when packed in aqueous biological environments.

To circumvent this, 2-(2-Bromophenyl)-1,1-diphenylethene (CAS 4707-75-9)[1] has emerged as a highly versatile triphenylethylene (TriPE) building block for Aggregation-Induced Emission (AIE) probes. The strategic advantage of this specific molecule lies in the ortho-positioning of the bromine atom.

The Ortho-Effect: The steric clash between the bulky ortho-bromine and the adjacent geminal phenyl rings pre-twists the molecular conformation. This severe steric hindrance heavily restricts the intramolecular rotation (RIR) of the phenyl stators[2]. Because low-frequency torsional motions are the primary pathway for non-radiative energy dissipation, restricting them via ortho-substitution dramatically enhances the AIE quantum yield upon aggregation. Furthermore, the bromine atom serves as an orthogonal synthetic handle, allowing researchers to install various recognition or electron-donating moieties via palladium-catalyzed cross-coupling without disrupting the core AIE photophysics[3].

Strategic Functionalization Pathways

The functionalization of the TriPE core dictates the probe's final application. By selecting the appropriate cross-coupling strategy, researchers can tune the emission wavelength and the target analyte:

-

Pathway A (Receptor Installation): Suzuki-Miyaura coupling with formyl- or boronic acid-derivatized phenyls yields probes capable of sensing nucleophiles (e.g., biothiols, hydrazines) via Schiff base formation[4].

-

Pathway B (Donor-Acceptor Architecture): Buchwald-Hartwig amination with diphenylamine derivatives establishes a strong Donor-Acceptor (D-A) dipole. This red-shifts the emission into the Near-Infrared (NIR) window and enables Two-Photon Absorption (2PA) for deep-tissue imaging[5],[6].

Figure 1: Strategic functionalization pathways of the ortho-brominated TriPE core.

Experimental Methodologies

Protocol 1: Synthesis of Aldehyde-Functionalized TriPE (TriPE-CHO) via Suzuki-Miyaura Coupling

This protocol describes the attachment of a formyl recognition group to the TriPE core, creating a precursor for amine/hydrazine sensing[4].

Reagents & Materials:

-

2-(2-Bromophenyl)-1,1-diphenylethene (1.0 eq, 2.0 mmol)

-

4-Formylphenylboronic acid (1.2 eq, 2.4 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Potassium carbonate (K

CO -

Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure & Causality:

-

System Preparation: Add the TriPE-Br core and 4-formylphenylboronic acid to a flame-dried Schlenk flask.

-

Solvent Addition: Inject 20 mL of THF and 5 mL of 2.0 M K

CO -

Degassing (Crucial Step): Subject the mixture to three freeze-pump-thaw cycles or vigorously bubble with N

for 30 minutes. Causality: Pd(0) catalysts are extremely sensitive to dissolved oxygen, which irreversibly oxidizes the metal center to inactive Pd(II), terminating the catalytic cycle. -

Catalyst Addition & Reflux: Under a positive N

stream, quickly add Pd(PPh -

Self-Validation & Workup: Monitor the reaction via TLC (Hexane:Ethyl Acetate 5:1). The product will appear as a new, bright blue fluorescent spot under 365 nm UV light when the TLC plate is dried (demonstrating the AIE effect on the solid silica matrix). Extract with dichloromethane, dry over MgSO

, and purify via column chromatography. Confirm successful coupling via

Protocol 2: Formulation of Water-Soluble AIE Nanoparticles (AIE-NPs)

Because functionalized TriPE probes are highly hydrophobic, they will precipitate indiscriminately in biological media. They must be formulated into stable nanoparticles using an amphiphilic matrix[7].

Reagents & Materials:

-

Functionalized TriPE Probe (e.g., TriPE-CHO or TriPE-NPh

) -

DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

-

THF and Milli-Q Water

Step-by-Step Procedure & Causality:

-

Organic Phase Preparation: Dissolve 1 mg of the TriPE probe and 5 mg of DSPE-PEG2000 in 1 mL of THF. Causality: Co-dissolving both components in a water-miscible organic solvent ensures homogeneous mixing at the molecular level prior to assembly.

-